molecular formula C13H18N2O B1319868 N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide CAS No. 926228-27-5

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

Cat. No. B1319868
CAS RN: 926228-27-5
M. Wt: 218.29 g/mol
InChI Key: BFFNAMWQYJGZFB-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C13H18N2O . It has a molecular weight of 218.3 . The compound is solid at room temperature .

Scientific Research Applications

Antibacterial and Cytotoxic Properties

A study by Cindrić et al. (2018) explored enaminones structurally related to N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide. These compounds were evaluated for cytotoxic and antibacterial activities. They were found to be non-cytotoxic and demonstrated mild or no antibacterial activity, suggesting potential for further research in non-toxic agents with antimicrobial properties (Cindrić et al., 2018).

Antitumor Activity

Prakash et al. (1991) synthesized a derivative of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide, which exhibited the ability to alkylate DNA exclusively in the minor groove at adenines. This compound showed a high degree of DNA interstrand cross-linking ability, indicating its potential as an anti-tumor agent (Prakash et al., 1991).

Antimitogenic Activities

Rich et al. (1986) studied analogues of cyclosporin A, including those modified in the 1-position, which is structurally similar to N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide. These analogues showed varied antimitogenic activities, suggesting the importance of specific amino acids in such structures for biological activity (Rich et al., 1986).

Chemokine Receptor Antagonism

Yang et al. (2007) discovered a compound with a cyclopentanecarboxamide structure, exhibiting potent antagonist activity against the CC chemokine receptor 2 (CCR2). This highlights the potential of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide-related structures in developing treatments targeting chemokine receptors (Yang et al., 2007).

Synthesis of Functionalized Amino Acid Derivatives

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, demonstrating their potential in designing new anticancer agents. This research suggests the versatility of cyclopentanecarboxamide structures in developing novel therapeutic compounds (Kumar et al., 2009).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-6-7-11(14)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFNAMWQYJGZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588332
Record name N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

CAS RN

926228-27-5
Record name N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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